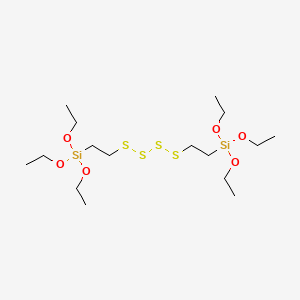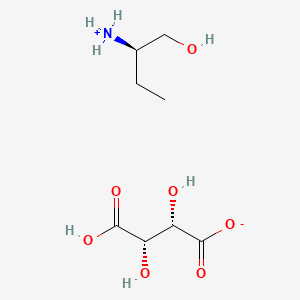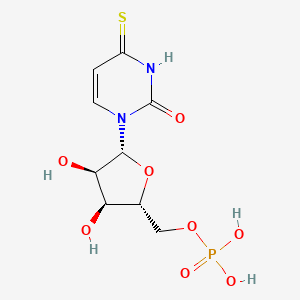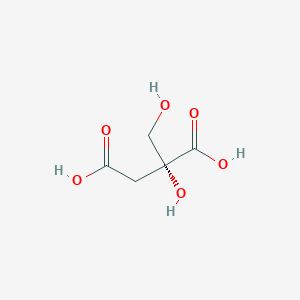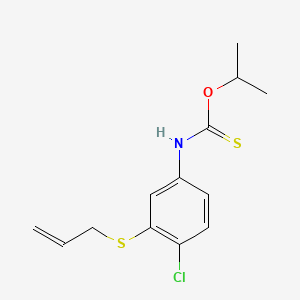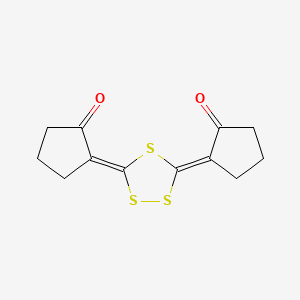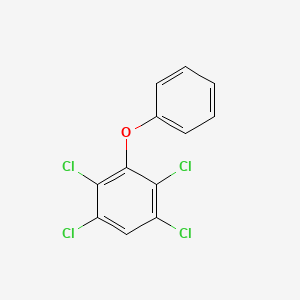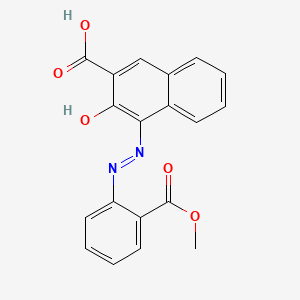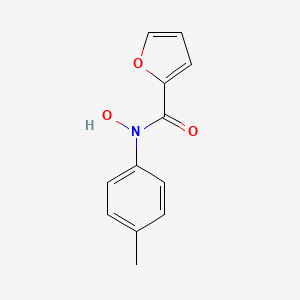
2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- is an organic compound that belongs to the class of furans It is characterized by the presence of a furan ring, a carboxamide group, and a hydroxy group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- typically involves the reaction of 2-furancarboxylic acid with N-hydroxy-N-(4-methylphenyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group and the furan ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: This compound has a similar structure but lacks the hydroxy group and the 4-methylphenyl moiety.
2-Furancarboxamide, N-(4-hydroxy-2-methylphenyl)-: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-Furancarboxamide, N-hydroxy-N-(4-methylphenyl)- is unique due to the presence of both the hydroxy group and the 4-methylphenyl moiety, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
29556-16-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-9-4-6-10(7-5-9)13(15)12(14)11-3-2-8-16-11/h2-8,15H,1H3 |
InChI Key |
HKNOATSRPJOBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


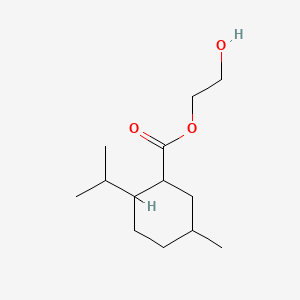
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)


